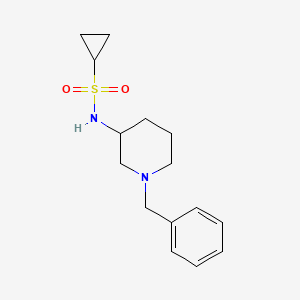![molecular formula C15H21FN2O2S B6446091 N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549036-15-7](/img/structure/B6446091.png)
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, also known as CFT-2090, is a novel small molecule compound with a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as to explore the mechanisms of action underlying their effects.
Applications De Recherche Scientifique
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been widely used in scientific research, particularly in the study of drug action and biochemical and physiological effects. It has also been used to explore the mechanisms of action underlying the effects of various drugs. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been used in the study of drug metabolism, drug interactions, and receptor binding.
Mécanisme D'action
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide acts as an agonist at the serotonin 5-HT1A receptor, and it has been found to increase serotonin levels in the brain. This mechanism of action explains the antidepressant and anxiolytic effects of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to act as an antagonist at the dopamine D2 receptor, which explains its antipsychotic effects.
Biochemical and Physiological Effects
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have a range of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects, as well as antipsychotic effects. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have anti-inflammatory, anti-nausea, and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments is that it is a highly potent compound and has a wide range of effects. Additionally, its synthesis is relatively simple and inexpensive. However, there are some limitations to using N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments. For example, it is not very stable in solution and can degrade over time. Additionally, its effects can vary depending on the dosage and the individual.
Orientations Futures
There are a number of potential future directions for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide research. For example, further research could be done to explore its effects on various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further research could be done to explore its effects on other physiological processes, such as pain and inflammation. Additionally, further research could be done to explore the potential of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as a drug delivery system. Finally, further research could be done to explore the potential of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as a diagnostic tool for various diseases.
Méthodes De Synthèse
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is synthesized from a variety of starting materials, including 4-fluorophenylmethyl-N-methylpiperidin-3-yl-cyclopropanesulfonamide, which is an intermediate molecule. The synthesis process begins by reacting the intermediate with a base, such as sodium hydride, to form the desired compound. The reaction is then quenched with acid and the product is isolated and purified.
Propriétés
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c16-13-5-3-12(4-6-13)10-18-9-1-2-14(11-18)17-21(19,20)15-7-8-15/h3-6,14-15,17H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYYPGVIUWXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6446018.png)
![1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446023.png)
![2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6446027.png)
![1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446040.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile](/img/structure/B6446048.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446073.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B6446097.png)
![N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446098.png)
![2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6446100.png)
![1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6446108.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446113.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline](/img/structure/B6446119.png)
![4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6446133.png)